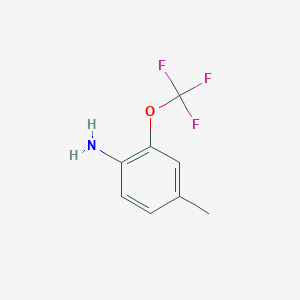

4-Methyl-2-(trifluoromethoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-2-(trifluoromethoxy)aniline is a chemical compound used in the synthesis of anticancer agents and antitumor medicaments . It’s also an intermediate in the production of labelled Riluzole, a neuroprotective agent .

Synthesis Analysis

The synthesis of 4-Methyl-2-(trifluoromethoxy)aniline involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene. Another method involves adding sodium ferrate and sodium bromide as auxiliary reaction mixture, heating to 95 °C for 4 h, then adding sodium amide .Molecular Structure Analysis

The molecular formula of 4-Methyl-2-(trifluoromethoxy)aniline is C7H6F3NO . Its average mass is 177.124 Da and its monoisotopic mass is 177.040146 Da .Chemical Reactions Analysis

4-Methyl-2-(trifluoromethoxy)aniline is used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Physical And Chemical Properties Analysis

4-Methyl-2-(trifluoromethoxy)aniline has a refractive index of 1.463 (lit.) . It has a boiling point of 73-75 °C/10 mmHg (lit.) and a density of 1.32 g/mL at 20 °C (lit.) .Wissenschaftliche Forschungsanwendungen

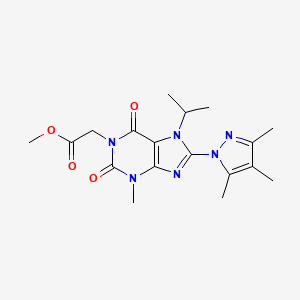

Synthesis of Liquid-Crystalline Polymethacrylates

“4-Methyl-2-(trifluoromethoxy)aniline” has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens . These polymers have potential applications in the field of materials science and engineering.

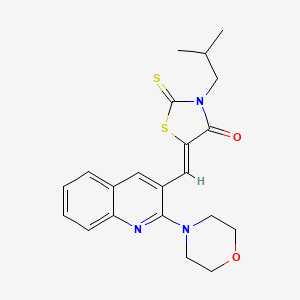

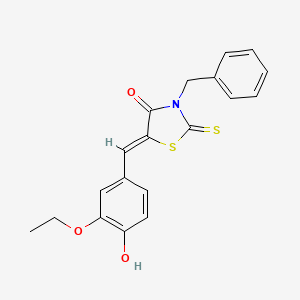

Synthesis of 3-(quinolin-3-yl)acrylates Derivatives

This compound has also been used in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates . These derivatives could have potential applications in medicinal chemistry, given the biological activity of quinoline compounds.

Synthesis of Schiff Bases

“4-Methyl-2-(trifluoromethoxy)aniline” has been used in the synthesis of a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes . Schiff bases are versatile compounds with a wide range of applications, including catalysis and drug design.

Synthesis of 4-(trialkylmethyl)anilines

“4-Methyl-2-(trifluoromethoxy)aniline” has been used in the synthesis of 4-(trialkylmethyl)anilines . These compounds could have potential applications in the synthesis of dyes and pharmaceuticals.

General Synthetic Building Block

Lastly, “4-Methyl-2-(trifluoromethoxy)aniline” has been used as a general synthetic building block . This means it can be used in a wide variety of chemical reactions to create more complex molecules, expanding its potential applications in various fields of research.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, and serious eye damage/eye irritation . It is recommended to avoid inhalation of vapors and spray/mists, and to use suitable respiratory protection if ventilation is inadequate .

Eigenschaften

IUPAC Name |

4-methyl-2-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-2-3-6(12)7(4-5)13-8(9,10)11/h2-4H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGZMSIUKCVZRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(trifluoromethoxy)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2636096.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2636097.png)

![9-(3,4-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2636098.png)

![8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2636099.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide;hydrochloride](/img/structure/B2636102.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2636107.png)